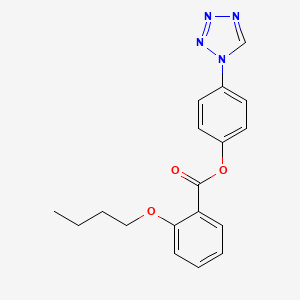![molecular formula C21H26N6O B11322273 2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B11322273.png)
2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a phenol group, a diethylaminoethyl side chain, and a fused triazolo-pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate pyrimidine derivative with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and improved product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Its derivatives may be used in the development of new materials with specialized properties
Mécanisme D'action
The mechanism of action of 2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and have been studied for their potential as kinase inhibitors.
Fluorenecarboxylic acid derivatives: These compounds have similar functional groups and have been investigated for their pharmacological properties.
Uniqueness
2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol stands out due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C21H26N6O |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[10-[2-(diethylamino)ethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C21H26N6O/c1-5-25(6-2)11-12-26-15(4)14(3)18-20(26)22-13-27-21(18)23-19(24-27)16-9-7-8-10-17(16)28/h7-10,13,28H,5-6,11-12H2,1-4H3 |
Clé InChI |
FFUVEMHVEXDEHK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CC=C4O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11322194.png)
![(4-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11322202.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11322211.png)


![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11322229.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322231.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one](/img/structure/B11322233.png)
![2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322239.png)
![5-(4-bromophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11322241.png)


![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11322270.png)
